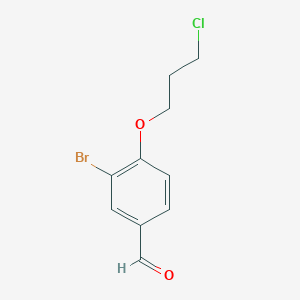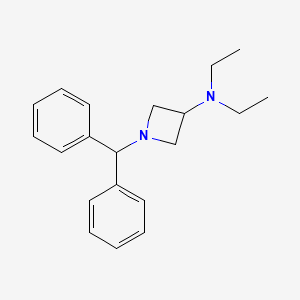
1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine is a synthetic organic compound characterized by its azetidine ring structure substituted with a diphenylmethyl group and diethylamine
Preparation Methods
The synthesis of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine typically involves multiple steps, starting with the formation of the azetidine ring. One common method includes the reaction of diphenylmethyl chloride with N,N-diethylamine in the presence of a base to form the intermediate, which is then cyclized to produce the azetidine ring. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the diphenylmethyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyl group enhances its binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine can be compared with similar compounds such as:
Diphenylmethane derivatives: These compounds share the diphenylmethyl group but differ in their ring structures and substituents.
Azetidine derivatives: Compounds with the azetidine ring but different substituents on the nitrogen atom.
N,N-diethylamine derivatives: These compounds have the diethylamine group but differ in their core structures. The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55438-74-9 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-benzhydryl-N,N-diethylazetidin-3-amine |
InChI |
InChI=1S/C20H26N2/c1-3-21(4-2)19-15-22(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 |
InChI Key |
PBCKPYQJJBCSQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)
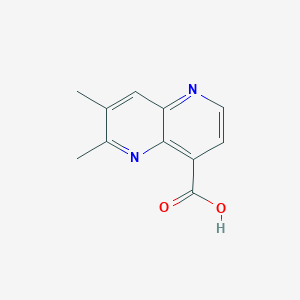
![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)

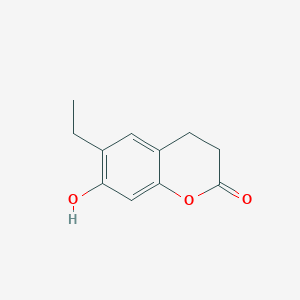
![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)
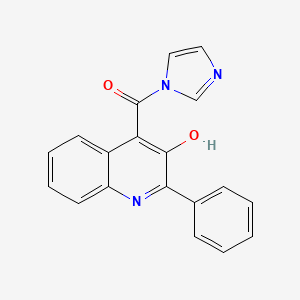

![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)

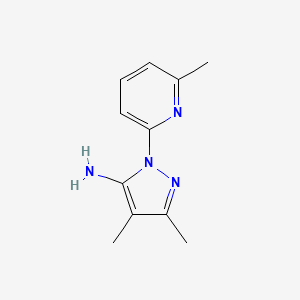

![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
